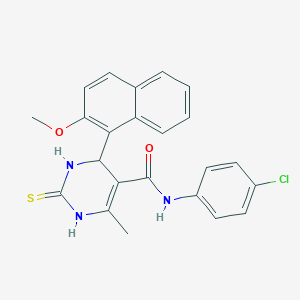
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as DMPE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DMPE belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone is not fully understood. However, it has been suggested that 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone exerts its therapeutic effects by modulating various signaling pathways in the body. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been shown to reduce oxidative stress and improve mitochondrial function. Furthermore, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone is also stable under various conditions and can be stored for long periods of time. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions used.
Orientations Futures
There are several future directions for the study of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone. Further research is needed to fully understand the mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone and its effects on various signaling pathways in the body. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone could also be studied for its potential use in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone analogs with improved therapeutic properties could be explored.
Méthodes De Synthèse
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone can be synthesized through a multistep process. The first step involves the reaction between 2-methoxyphenol and 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base catalyst. The resulting product is then reacted with 2-bromoethyl ethyl ether in the presence of potassium carbonate to yield 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone. The purity of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been studied for its potential therapeutic properties in various fields of science. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Furthermore, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone has been studied for its potential use in the treatment of cardiovascular diseases and diabetes.
Propriétés
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-8-11(2)16(15-10)14(17)9-19-13-7-5-4-6-12(13)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTOAOMPJPXYGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407633.png)
![Methyl 5-([(4-chlorophenyl)sulfonyl]{3-nitrobenzoyl}amino)-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407634.png)
![Methyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407636.png)
![N,N,N',N'-tetramethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B407637.png)

![4-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407640.png)
![4-{4-[(2-chlorobenzyl)oxy]-3,5-dimethoxybenzylidene}-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B407641.png)
![Methyl 5-[benzoyl(2-naphthylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407643.png)
![(4E)-4-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B407644.png)
![N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B407646.png)

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B407651.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B407652.png)
![Methyl 5-[benzoyl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407653.png)